
GSK-3008348 hydrochloride
Vue d'ensemble
Description
GSK-3008348 hydrochloride is a small molecule integrin αvβ6 antagonist. It has shown potential in treating idiopathic pulmonary fibrosis by inhibiting the αvβ6 integrin, which plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key factor in fibrosis .
Méthodes De Préparation
The preparation of GSK-3008348 hydrochloride involves several synthetic routes and reaction conditions. One method includes the use of 1-pyrrolidinebutanoic acid, β-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]-, hydrochloride (1:x), (βS,3R)- . The compound is synthesized through a series of chemical reactions, including condensation and cyclization, followed by purification processes to achieve high purity .
Analyse Des Réactions Chimiques
GSK-3008348 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Idiopathic Pulmonary Fibrosis
GSK-3008348 hydrochloride is primarily being investigated for its application in treating IPF. Clinical trials have demonstrated that single nebulized doses of the compound are well tolerated in healthy volunteers, indicating its potential for safe administration in patients .
Key Findings from Clinical Trials:
- Study Design: A first-time-in-human study enrolled 29 participants who received doses ranging from 1 to 3000 micrograms.
- Safety Profile: No serious adverse events were reported, with mild adverse events occurring at higher doses .
- Pharmacokinetics: Maximum plasma concentrations were generally reached within 30 minutes post-nebulization, with half-lives ranging from 7.95 to 10.2 hours .
Summary of Clinical Trial Results
Dose (mcg) | Participants (N) | Any Adverse Events (%) | Serious Adverse Events (%) |
---|---|---|---|
1 | 6 | 10 | 0 |
3 | 6 | 33 | 0 |
30 | 6 | 33 | 0 |
100 | 6 | 33 | 0 |
300 | 6 | 17 | 0 |
1000 | 6 | 17 | 0 |
3000 | 12 | 17 | 0 |
Pharmacokinetic Parameters
PK Parameter (units) | Dose (mcg) | Geometric Mean (%CV) | Confidence Interval |
---|---|---|---|
AUC (0-t) (h*pg/mL) | 30 | 285 (82.1) | (134, 605) |
100 | 1765 (99.0) | (741,4203) | |
300 | 6850 (25.7) | (5252,8934) | |
1000 | 29,093 (45.3) | (18,494,45,766) | |
3000 | 82,205 (27.9) | (58,519,115,476) |
Case Studies and Research Insights
Research has shown that GSK-3008348 not only binds to the αvβ6 integrin with high affinity but also reduces downstream pro-fibrotic TGF-β signaling to normal levels in human lung tissues affected by IPF . In preclinical models, this compound has demonstrated a prolonged duration of action and significant efficacy in reducing fibrosis markers.
Notable Research Publications
- Translational Pharmacology Study : This study highlighted the efficacy of GSK-3008348 in preclinical models of IPF and outlined a clear pathway for clinical translation .
- Safety and Tolerability Assessment : A comprehensive evaluation confirmed the safety profile of GSK-3008348 across various dose levels without serious adverse events reported .
Mécanisme D'action
GSK-3008348 hydrochloride exerts its effects by inhibiting the αvβ6 integrin. This integrin is involved in the activation of transforming growth factor-beta (TGF-β), which plays a key role in fibrosis. By inhibiting αvβ6, this compound reduces the activation of TGF-β, thereby reducing fibrosis .
Comparaison Avec Des Composés Similaires
GSK-3008348 hydrochloride is unique in its high affinity for the αvβ6 integrin, making it a potent inhibitor. Similar compounds include:
Tirofiban hydrochloride monohydrate: A potent non-peptide glycoprotein IIb/IIIa antagonist.
Bestatin hydrochloride: An inhibitor of aminopeptidase N (APN)/CD13 and aminopeptidase B.
Lifitegrast: An antagonist of lymphocyte function-associated antigen-1.
These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in targeting the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis.
Activité Biologique
GSK-3008348 hydrochloride is an investigational small molecule designed as an integrin αvβ6 antagonist . It has garnered attention for its potential therapeutic applications, particularly in the treatment of idiopathic pulmonary fibrosis (IPF) . This article delves into the biological activity of GSK-3008348, summarizing key research findings, pharmacokinetics, and clinical implications.
- Chemical Formula : C29H37N5O2·xHCl
- Molecular Weight : 524.097 g/mol
- CAS Number : 1629249-40-6
GSK-3008348 is characterized by its ability to inhibit the integrin αvβ6, which plays a significant role in the activation of latent transforming growth factor-beta 1 (TGF-β1). By blocking this integrin, GSK-3008348 aims to reduce TGF-β1 activation, thereby potentially limiting collagen production and fibrosis progression in lung tissue affected by IPF .
Biological Activity and Affinity
The biological activity of GSK-3008348 has been assessed through various assays:
Integrin Target | pIC50 Value |
---|---|
αvβ6 | 8.4 |
αvβ3 | 6.0 |
αvβ5 | 6.9 |
αvβ8 | 7.7 |
The compound demonstrates a high affinity for the αvβ6 integrin, with a pIC50 value of 8.4, indicating its potent inhibitory effects . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacokinetics
A clinical study on GSK-3008348 evaluated its pharmacokinetics in healthy participants. Key findings include:
- Administration Method : Inhalation via nebulization.
- Peak Plasma Concentration : Achieved approximately 30 minutes post-administration.
- Half-Life : Ranged from 7.95 to 10.2 hours across different doses.
- Dose Proportionality : Area under the plasma concentration-time curve (AUC) was dose-proportional for doses ranging from 100 to 3000 mcg.
The study reported no serious adverse events, confirming that GSK-3008348 was well tolerated at all tested dose levels .
Clinical Studies and Implications
GSK-3008348 has been investigated in various clinical trials aimed at assessing its safety and efficacy for treating IPF:
- Phase I Trials : Focused on safety, tolerability, and pharmacokinetics.
- PET Imaging Studies : Aimed to confirm target engagement in lung tissues post-administration .
- Potential Efficacy : Early studies suggest that GSK-3008348 may effectively reduce TGF-β activation in the lungs, which is crucial for managing fibrosis in IPF patients .
Case Studies and Research Findings
In a notable study published in European Journal of Clinical Pharmacology, researchers highlighted that GSK-3008348 demonstrated rapid absorption from the lungs into systemic circulation with minimal lung retention, supporting its design as an inhalational therapy . The absence of significant adverse effects across multiple dosing regimens further supports its potential as a safe therapeutic option.
Propriétés
IUPAC Name |
(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZLVFRSWWTRPH-YSCHMLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.